molecular formula C17H12F2N2O4 B11789081 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11789081
M. Wt: 346.28 g/mol
InChI Key: CPULFOCSZWMNBW-UHFFFAOYSA-N
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Description

4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a difluoromethoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Difluoromethoxy Group:

    Coupling with Benzaldehyde: The final step involves coupling the oxadiazole intermediate with benzaldehyde under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde would depend on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)benzaldehyde: A simpler compound with similar functional groups but lacking the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the phenyl ring.

Uniqueness

4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the combination of the difluoromethoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H12F2N2O4

Molecular Weight

346.28 g/mol

IUPAC Name

4-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H12F2N2O4/c18-17(19)24-14-4-2-1-3-13(14)16-20-15(25-21-16)10-23-12-7-5-11(9-22)6-8-12/h1-9,17H,10H2

InChI Key

CPULFOCSZWMNBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)OC(F)F

Origin of Product

United States

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